2-Phenyl-2-propoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-propoxyacetic acid is an organic compound characterized by the presence of a phenyl group attached to a propoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-propoxyacetic acid can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with dimethyl carbonate in the presence of a base such as potassium carbonate. This reaction typically occurs in a pressure vessel at elevated temperatures (around 180°C) and results in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-propoxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Phenyl-2-propoxyacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Phenyl-2-propoxyacetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s interactions with enzymes and receptors in biological systems are also of interest for further research.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: This compound shares a similar phenyl group but differs in its acetic acid moiety.
Phenoxyacetic acid: Another related compound with a phenoxy group attached to acetic acid.
2-Phenylpropionic acid: Similar in structure but with a propionic acid moiety instead of propoxyacetic acid.
Uniqueness
2-Phenyl-2-propoxyacetic acid is unique due to its specific combination of phenyl and propoxyacetic acid groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-phenyl-2-propoxyacetic acid |
InChI |
InChI=1S/C11H14O3/c1-2-8-14-10(11(12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13) |
InChI Key |
SYVQJLVWLPTGJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.